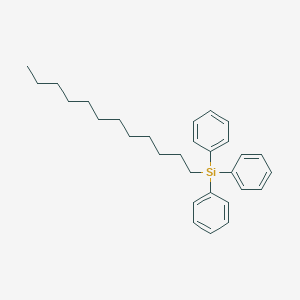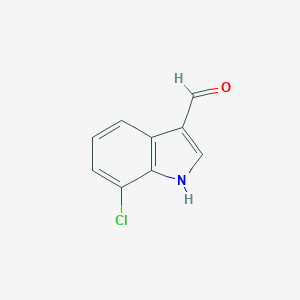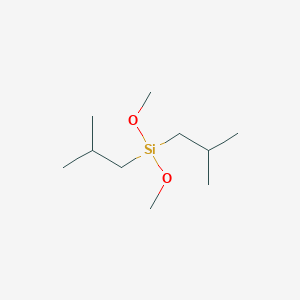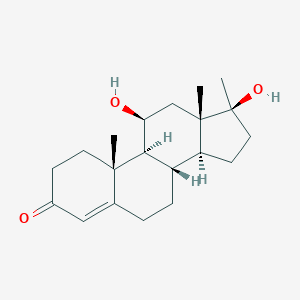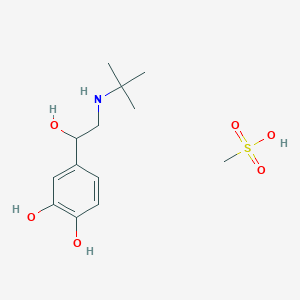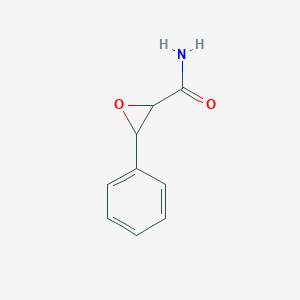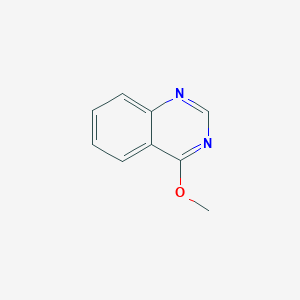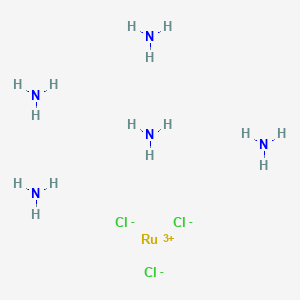
Pentaamminechlororuthenium dichloride
説明
Synthesis Analysis
The synthesis of pentaammineruthenium complexes is typically achieved through redox catalysis. For instance, pentaammineruthenium(III) complexes with cytidine, adenosine, and related ligands have been synthesized, which suggests that similar methods could be applied to synthesize pentaamminechlororuthenium dichloride . Additionally, the synthesis of pentaammineruthenium(II) and (III) complexes with aromatic nitrogen heterocycles has been reported, indicating a versatile approach to the synthesis of these types of complexes .
Molecular Structure Analysis
The molecular structure of pentaammineruthenium complexes is characterized by the coordination of ruthenium with ammonia ligands and other ligands such as nitrogen heterocycles or chloride ions. The structure of a related complex, tri-μ-chloro-pentacarbonyl(trichlorostannyl)diruthenium, has been determined by X-ray single-crystal methods, showing a distorted octahedral configuration around the ruthenium atoms . This provides insight into the possible geometry of pentaamminechlororuthenium dichloride.
Chemical Reactions Analysis
Pentaammineruthenium complexes exhibit interesting chemical reactivity. For example, pentaamminecarboxylatoruthenium(III) complexes can be reversibly reduced to the corresponding Ru(II) complexes through a one-electron transfer . This reversible redox behavior is also seen in dipolar ruthenium(III/II) pentaammine(4,4'-bipyridinium) complexes, which have been used as redox molecular switches . These findings suggest that pentaamminechlororuthenium dichloride may also participate in similar redox reactions.
Physical and Chemical Properties Analysis
The physical and spectral properties of pentaammineruthenium complexes are noteworthy. They exhibit strong ligand-to-metal charge transfer bands in the visible and near-ultraviolet regions . The pentaamminepyridineruthenium(II) complex, for example, has an intense absorption band in the visible range, which is attributed to a metal-to-ligand charge-transfer transition . The polarographic reduction and UV spectral properties of pentaamminecarboxylatoruthenium(III) complexes have also been studied, showing absorption maxima related to charge-transfer from ligand to metal . These properties are likely to be shared by pentaamminechlororuthenium dichloride, given the similarities in their chemical structure.
科学的研究の応用
1. Water Oxidation Catalysis
Pentaamminechlororuthenium(III) ([Ru(NH3)5Cl]2+) complex has been studied for its use as a water oxidation catalyst. When incorporated into a Nafion membrane, it demonstrated higher catalytic activity compared to its use in aqueous solutions. This improvement is attributed to the suppression of bimolecular decomposition of the complex in the membrane and cooperative catalysis between two complex molecules (Yagi, Nagoshi, & Kaneko, 1997).
2. Electrochemical Water Oxidation Catalyst
The same complex was also investigated for its activity as an electrochemical water oxidation catalyst in an electrode-coated Nafion membrane. It was active as an electrochemical catalyst with an optimum concentration for maximizing the turnover number in O2 evolution. The study suggested that the catalyst's activity was primarily controlled by cooperative catalysis distance and critical decomposition distance (Kinoshita, Yagi, & Kaneko, 1999).
3. Synthesis of cis-[Ru(NH3)4L2]n+ Species
Pentaamminechlororuthenium(III) chloride was used as a precursor in the synthesis of [Ru(NH3)4(diox-COO)], where diox-COO is 3,4-diolatobenzoate. This synthesis method suggests the potential use of pentaamminechlororuthenium dichloride in creating various cis-tetraammineruthenium(II) or ruthenium(III) species, demonstrating its versatility in chemical synthesis (Silva, Tfouni, & Lever, 1995).
4. Electrocatalysis by Surface Chemical Modification
Pentaamminechlororuthenium(III) chloride was used to chemically modify the surfaces of polymeric sulfur nitride, (SN)x, crystals. This modification exhibited electrocatalysis in the I–/I2 couple, indicating its potential application in modifying the electrochemical properties of materials (Voulgaropoulos, Nowak, Kutner, & Mark, 1978).
Safety And Hazards
Pentaamminechlororuthenium(III) chloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid dust formation, use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
特性
IUPAC Name |
azane;ruthenium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVJMYZYQTXAH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H15N5Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21560-19-0 (Parent) | |
| Record name | Ruthenium ammine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018532871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaamminechlororuthenium dichloride | |
CAS RN |
18532-87-1 | |
| Record name | Ruthenium ammine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018532871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaamminechlororuthenium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
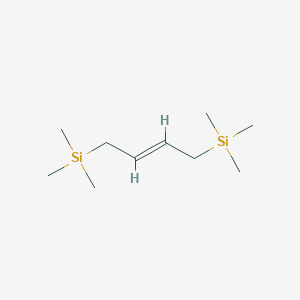

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

